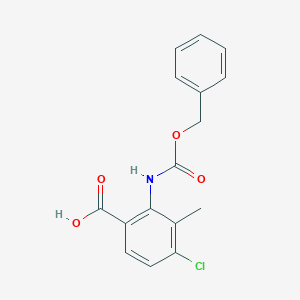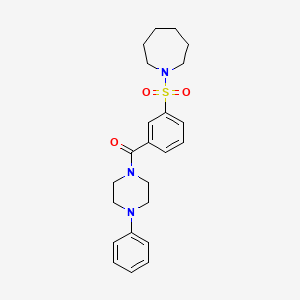
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone, also known as ASPM, is a chemical compound that has been extensively researched for its potential use in drug development. ASPM is a member of the sulfonylphenylpiperazine class of compounds and has shown promising results in preclinical studies.
Wirkmechanismus
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone acts as a selective antagonist of the 5-HT1A receptor and a partial agonist of the 5-HT7 receptor. These receptors are involved in the regulation of serotonin, a neurotransmitter that plays a critical role in mood, cognition, and behavior. By modulating the activity of these receptors, (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone can alter the levels of serotonin in the brain, leading to changes in mood and behavior.
Biochemical and Physiological Effects:
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has been shown to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation. (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is its specificity for the 5-HT1A and 5-HT7 receptors, which allows for targeted modulation of serotonin levels in the brain. This specificity also reduces the risk of off-target effects and adverse reactions. However, (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments. Careful attention must be paid to the preparation and storage of (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone to ensure its effectiveness in experiments.
Zukünftige Richtungen
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has shown promise in preclinical studies for the treatment of various CNS disorders and cancer. Future research could focus on optimizing the synthesis and purification methods for (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone, as well as investigating its potential use in combination therapies. Additional studies could also explore the mechanisms of action of (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone in greater detail, as well as its potential effects on other neurotransmitter systems. Overall, (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone represents a promising avenue for drug development and warrants further investigation.
Synthesemethoden
The synthesis of (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone involves several steps, starting with the reaction between 3-aminophenylsulfonamide and 4-phenylpiperazine. The resulting intermediate is then reacted with benzoyl chloride to yield (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone. The purity of the compound is critical for its use in research, and various purification methods have been developed to ensure the quality of the final product.
Wissenschaftliche Forschungsanwendungen
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has been studied for its potential use in drug development, particularly as a central nervous system (CNS) agent. It has shown promising results in preclinical studies for the treatment of anxiety, depression, and schizophrenia. (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
[3-(azepan-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(25-17-15-24(16-18-25)21-10-4-3-5-11-21)20-9-8-12-22(19-20)30(28,29)26-13-6-1-2-7-14-26/h3-5,8-12,19H,1-2,6-7,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPHJKSEAQNNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

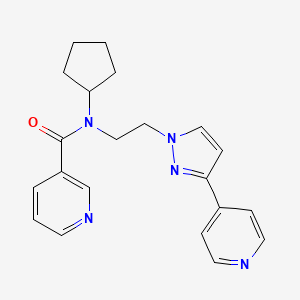
![(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2791663.png)
![3-[3-Aminopropyl(hydroxy)phosphoryl]-2-methylpropanoic acid](/img/structure/B2791664.png)

![2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2791667.png)
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2791668.png)
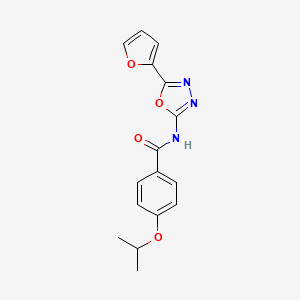
![1-(4-fluorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2791671.png)
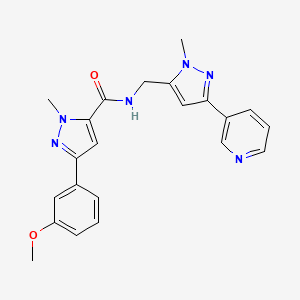
![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride](/img/structure/B2791675.png)
![Methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate;hydrochloride](/img/structure/B2791676.png)
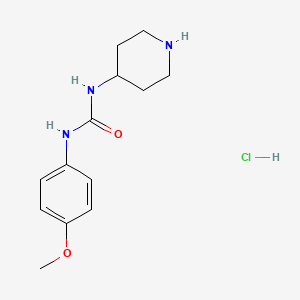
![3-[methyl(phenylsulfonyl)amino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2791681.png)
